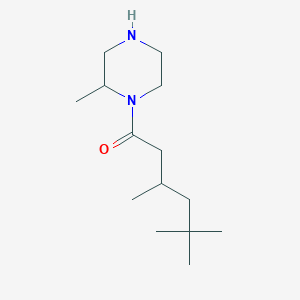
3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one, also known as Methylhexanamine or DMAA, is a synthetic stimulant drug that has been used in dietary supplements and sports performance enhancers. It is a derivative of the naturally occurring amino acid, phenethylamine, and is structurally similar to amphetamine. DMAA has been a controversial substance in recent years due to its potential for misuse and abuse, as well as its potential for causing serious side effects.
Wissenschaftliche Forschungsanwendungen
DMAA has been studied extensively in recent years due to its potential for misuse and abuse. It has been studied for its effects on cardiovascular and metabolic systems, as well as its potential for causing adverse side effects. It has also been studied for its potential to enhance athletic performance and its effects on cognitive function. Additionally, DMAA has been studied for its potential to interact with other drugs, as well as its potential for misuse and abuse.
Wirkmechanismus
The exact mechanism of action of DMAA is not fully understood, but it is thought to act as a sympathomimetic stimulant. It is believed to act on the central nervous system (CNS) by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. It is also believed to act on the cardiovascular system by increasing heart rate and blood pressure.
Biochemical and Physiological Effects
DMAA has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase alertness and focus, as well as decrease fatigue. Additionally, DMAA has been shown to increase metabolic rate and body temperature, as well as increase the release of glucose and fatty acids into the bloodstream.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMAA in laboratory experiments is that it can be synthesized relatively easily and inexpensively. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using DMAA in laboratory experiments. It is a potent stimulant, and therefore it can cause adverse side effects if taken in high doses. Additionally, it has the potential for misuse and abuse, and therefore it should be used with caution.
Zukünftige Richtungen
In the future, more research needs to be done on the effects of DMAA on the cardiovascular system, as well as its potential for misuse and abuse. Additionally, more research needs to be done on its potential to interact with other drugs, as well as its potential to cause adverse side effects. Furthermore, more research needs to be done on its potential to enhance athletic performance and its effects on cognitive function. Finally, more research needs to be done on the long-term effects of DMAA on the body, as well as its potential for addiction.
Synthesemethoden
DMAA can be synthesized from the starting material, 2-methylpiperazine, using various methods. The most common method involves the reaction of 2-methylpiperazine with 3,5-dimethylhexanal in the presence of an acid catalyst. This reaction produces the desired product, 3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one. Other methods of synthesis include the reaction of 2-methylpiperazine with 2,3-dimethyl-2-butanone, the reaction of 2-methylpiperazine with 1-bromo-3,5-dimethylhexane, and the reaction of 2-methylpiperazine with 3,5-dimethyl-1-hexene.
Eigenschaften
IUPAC Name |
3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-11(9-14(3,4)5)8-13(17)16-7-6-15-10-12(16)2/h11-12,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYFXAHUPHRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
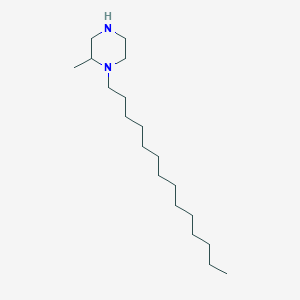
![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
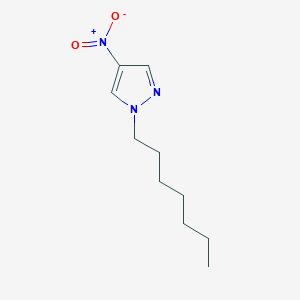
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
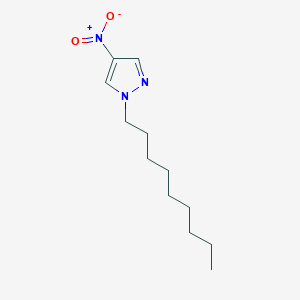

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
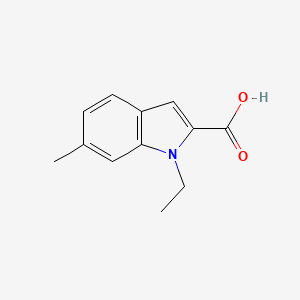

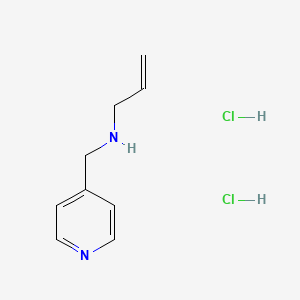
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)